molecular formula C17H26Cl2N2O5Si B584365 Chloramphenicol O-tert-Butyldimethylsilyl Ether CAS No. 864529-25-9

Chloramphenicol O-tert-Butyldimethylsilyl Ether

Cat. No. B584365
M. Wt: 437.389
InChI Key: HAFNKEOYFQRWIB-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloramphenicol O-tert-Butyldimethylsilyl Ether is a compound used in pharmaceutical research . It contains 53 bonds in total, including 27 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 nitro group (aromatic), 1 hydroxyl group, and 1 secondary alcohol .


Molecular Structure Analysis

The molecular formula of Chloramphenicol O-tert-Butyldimethylsilyl Ether is C17H26Cl2N2O5Si, and its molecular weight is 437.39 . It contains a six-membered ring, a secondary amide (aliphatic), a nitro group (aromatic), a hydroxyl group, and a secondary alcohol .


Chemical Reactions Analysis

Tert-Butyldimethylsilyl ethers, including Chloramphenicol O-tert-Butyldimethylsilyl Ether, are stable to aqueous base but may be converted back to the alcohols under acidic conditions (2:1 acetic acid/water at 25°C). They can be rapidly cleaved to alcohols by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .

properties

IUPAC Name

N-[(1R,2R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26Cl2N2O5Si/c1-17(2,3)27(4,5)26-10-13(20-16(23)15(18)19)14(22)11-6-8-12(9-7-11)21(24)25/h6-9,13-15,22H,10H2,1-5H3,(H,20,23)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFNKEOYFQRWIB-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2N2O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747317
Record name N-[(1R,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloramphenicol O-tert-Butyldimethylsilyl Ether

CAS RN

864529-25-9
Record name N-[(1R,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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